molecular formula C19H20N2OS B3000059 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 900004-74-2

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide

Cat. No.: B3000059
CAS No.: 900004-74-2
M. Wt: 324.44
InChI Key: KCHLPKXUKFDKEC-UHFFFAOYSA-N
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Description

N-Benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide is a benzothiazole-derived compound characterized by a butyramide backbone substituted with a benzyl group and a 6-methylbenzothiazole moiety. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, often associated with diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties. The butyramide group contributes to hydrogen-bonding interactions, which may influence crystallinity and thermal stability .

This compound is synthesized via nucleophilic substitution or condensation reactions involving benzothiazole precursors.

Properties

IUPAC Name

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-7-18(22)21(13-15-8-5-4-6-9-15)19-20-16-11-10-14(2)12-17(16)23-19/h4-6,8-12H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHLPKXUKFDKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common method involves the reaction of 6-methyl-2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate to form the N-benzyl derivative. This intermediate is then reacted with butyryl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme cyclooxygenase (COX), which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide and related compounds:

Compound Name Core Structure Substituents Synthetic Route Key Properties Applications
This compound Benzothiazole + butyramide 6-methylbenzothiazole, N-benzyl Likely via benzylamine and butyryl chloride condensation (analogous to ) High thermal stability (inferred from planar structure and H-bonding) Potential precursor for polymers or bioactive molecules
2-Chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide Benzothiazole + chloroacetamide 6-methylbenzothiazole, 4-phenyl linkage 4-(6-Methylbenzothiazol-2-yl)benzyl amine + chloroacetyl chloride in dry benzene Moderate solubility in polar aprotic solvents (inferred from synthesis) Intermediate for arylidene compounds
N-(Benzothiazol-2-yl)butyramide Benzothiazole + butyramide Unsubstituted benzothiazole 2-Aminobenzothiazole + butanoyl chloride in acetone High melting point (447 K), planar structure with H-bonding and C–H⋯π interactions Polyimide precursor, coordination chemistry with transition metals
N-(Benzyl-1H-1,2,3-triazol-5-yl)methyl-4-(6-methoxybenzo[d]thiazol-2-yl) Benzothiazole + triazole 6-methoxybenzothiazole, triazole-benzyl Click chemistry (azide-alkyne cycloaddition) inferred from title Enhanced solubility due to methoxy group (hypothesized) Enzyme inhibition, antimicrobial agents (speculative based on structural motifs)

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The 6-methyl group in the target compound increases lipophilicity compared to the unsubstituted N-(benzothiazol-2-yl)butyramide .
  • The methoxy group in the triazole derivative () may improve aqueous solubility but reduce thermal stability relative to methyl substituents .

Thermal Stability and Crystallinity :

  • N-(Benzothiazol-2-yl)butyramide exhibits a high melting point (447 K) due to intermolecular hydrogen bonds (N–H⋯N) and C–H⋯π interactions, which stabilize the crystal lattice . The target compound likely shares similar thermal resilience due to its planar structure and benzyl/butyramide substituents.

Synthetic Flexibility :

  • Chloroacetamide derivatives () are synthesized under anhydrous conditions, whereas butyramides () use acetone as a solvent. The target compound’s synthesis may require optimized conditions to balance reactivity of the benzyl and benzothiazole groups.

Biological and Material Applications :

  • Unsubstituted benzothiazole butyramides are precursors for high-performance polymers , while chloroacetamide derivatives serve as intermediates for arylidene compounds . The target compound’s benzyl group may expand its utility in metal coordination or drug design.

Biological Activity

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary target of this compound is the cyclooxygenase (COX) enzymes. The compound inhibits these enzymes' activity, which plays a crucial role in the arachidonic acid pathway responsible for producing inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound effectively reduces inflammation and associated pain responses.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to decrease the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α. The compound's inhibitory action on COX enzymes leads to a reduction in the synthesis of these inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison of this compound with other benzothiazole derivatives highlights its unique structural features and biological activities.

Compound NameStructural FeaturesBiological Activity
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramideBenzyl group, butyramide moietyAnti-inflammatory, COX inhibition
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineNitro substitution on benzene ringAnticancer, apoptosis induction
PMX610Fluorine substitution on benzothiazolePotent anticancer activity

This table illustrates that while various benzothiazole derivatives share common biological activities, specific modifications can enhance their efficacy against particular targets or conditions.

Case Studies

Recent studies have focused on the synthesis and evaluation of novel benzothiazole derivatives. For example, a study synthesized a series of compounds that included modifications to the benzothiazole core. The findings revealed that certain derivatives exhibited promising dual-action properties—acting both as anticancer agents and anti-inflammatory drugs. This duality is particularly relevant for developing therapeutics that address both cancer progression and associated inflammatory responses .

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